3-pyridin-4-yl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine
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Overview
Description
The compound with the identifier “3-pyridin-4-yl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the compound “3-pyridin-4-yl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine” involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical transformations. The exact synthetic route may vary depending on the desired purity and yield of the compound. Common methods include:
Step 1: Initial reaction involving the formation of an intermediate compound.
Step 2: Further chemical transformations to achieve the final product.
Reaction Conditions: These may include specific temperatures, pressures, and the use of solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of “this compound” may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction conditions ensures consistent quality and high yield of the compound.
Chemical Reactions Analysis
Types of Reactions
The compound “3-pyridin-4-yl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Halogens and other nucleophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
The compound “3-pyridin-4-yl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “3-pyridin-4-yl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine” involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
Properties
IUPAC Name |
3-pyridin-4-yl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-8-16-10(9-3-6-12-7-4-9)14-15-11(16)13-5-1/h3-4,6-7H,1-2,5,8H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRKPUHZQKZWLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NNC2=NC1)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C(=NNC2=NC1)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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